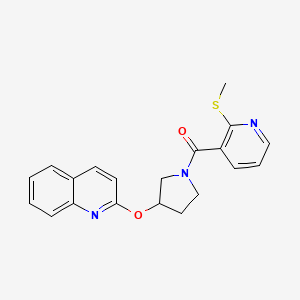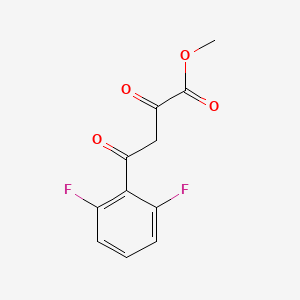
4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile is a chemical compound with a complex structure that includes a cyclobutyl group, a diazepane ring, a sulfonyl group, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting from readily available starting materials. The key steps often include the formation of the diazepane ring, introduction of the cyclobutyl group, and subsequent sulfonylation and nitrile formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The benzonitrile moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Applications De Recherche Scientifique
4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The diazepane ring and sulfonyl group are key functional groups that contribute to its activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)-3,5-dimethylisoxazole
- 4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzamide
Uniqueness
Compared to similar compounds, 4-((4-Cyclobutyl-1,4-diazepan-1-yl)sulfonyl)benzonitrile stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Propriétés
IUPAC Name |
4-[(4-cyclobutyl-1,4-diazepan-1-yl)sulfonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c17-13-14-5-7-16(8-6-14)22(20,21)19-10-2-9-18(11-12-19)15-3-1-4-15/h5-8,15H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPNFSFVZFYVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluorobenzene-1-sulfonamide](/img/structure/B2616554.png)
![ETHYL 1-[3-(4-CHLOROBENZENESULFONYL)-6-METHYLQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE](/img/structure/B2616555.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2616556.png)

![1-benzyl-4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2616558.png)
![5-Amino-2-([1,3]oxazolo[4,5-c]pyridin-2-yl)phenol](/img/structure/B2616559.png)
![2-{[1-(3-Chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine](/img/structure/B2616561.png)
![6-{[3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2616563.png)

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2616569.png)

![2-[[6-(3,4-Dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol](/img/structure/B2616572.png)

![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2616576.png)
